
Lanthanum chloride citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum chloride citrate is a compound formed by the combination of lanthanum chloride and citric acid Lanthanum, a rare earth element, is known for its unique properties and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum chloride citrate can be synthesized by reacting lanthanum chloride with citric acid under controlled conditions. One common method involves dissolving lanthanum chloride in water and then adding citric acid to the solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the components.
Industrial Production Methods: In industrial settings, this compound is produced by first preparing lanthanum chloride through the reaction of lanthanum oxide with hydrochloric acid. The resulting lanthanum chloride is then reacted with citric acid under hydrothermal conditions to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum chloride citrate undergoes various chemical reactions, including:
Oxidation: Lanthanum can be oxidized to form lanthanum oxide.
Reduction: Lanthanum chloride can be reduced to elemental lanthanum.
Substitution: Lanthanum chloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halide salts or other ligands in aqueous or organic solvents.
Major Products Formed:
Oxidation: Lanthanum oxide.
Reduction: Elemental lanthanum.
Substitution: Lanthanum halides or lanthanum complexes with different ligands
Aplicaciones Científicas De Investigación
Lanthanum chloride citrate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Industry: Employed in the production of specialized glasses and optical fibers, as well as in the removal of phosphate from wastewater to prevent eutrophication
Mecanismo De Acción
The mechanism of action of lanthanum chloride citrate involves its ability to bind to phosphate ions, forming insoluble lanthanum phosphate complexes. This property is particularly useful in medical applications for reducing serum phosphate levels in patients with kidney disease. The compound’s ability to form strong complexes with phosphate ions also makes it effective in environmental applications for phosphate removal from water .
Comparación Con Compuestos Similares
Lanthanum chloride citrate can be compared with other lanthanide compounds, such as:
Lanthanum oxide: Used in similar applications but lacks the citrate component, which can enhance solubility and reactivity.
Lanthanum carbonate: Another phosphate binder used in medical applications, but with different solubility and bioavailability properties.
Lanthanum fluoride: Used in optical applications but does not have the same catalytic properties as this compound
Uniqueness: this compound is unique due to its combination of lanthanum’s catalytic properties and citric acid’s ability to enhance solubility and reactivity. This makes it a versatile compound with applications in various fields, from catalysis to medicine and environmental science.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound for research and practical use in fields ranging from chemistry and biology to medicine and environmental science.
Propiedades
Número CAS |
64092-06-4 |
|---|---|
Fórmula molecular |
C18H15Cl3La4O21 |
Peso molecular |
1229.3 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;lanthanum(3+);trichloride |
InChI |
InChI=1S/3C6H8O7.3ClH.4La/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H;;;;/q;;;;;;4*+3/p-12 |
Clave InChI |
ZAPKCNPKRNKIFQ-UHFFFAOYSA-B |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cl-].[Cl-].[Cl-].[La+3].[La+3].[La+3].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)
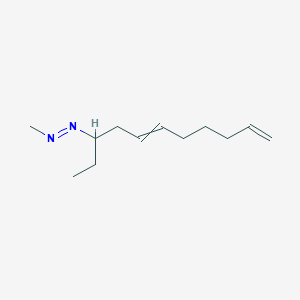
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)
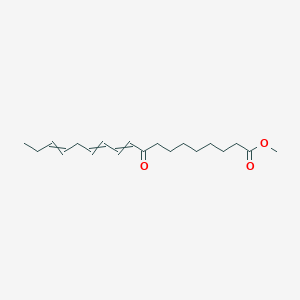
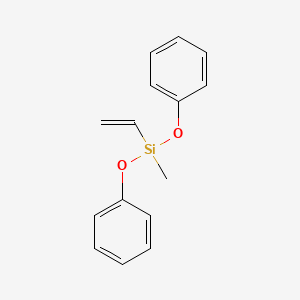
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
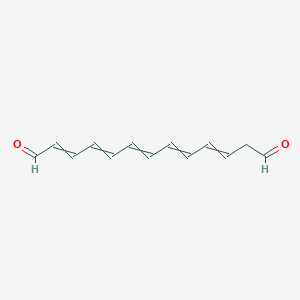
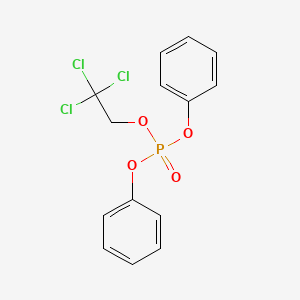
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
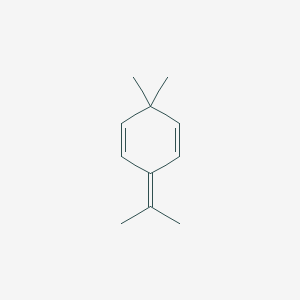
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
